Danoprevir Danoprevir Danoprevir has been used in trials studying the treatment of Hepatitis C, Chronic.
Danoprevir is an orally bioavailable, peptidomimetic inhibitor of hepatitis C virus (HCV) NS3/4A protease, with antiviral activity against HCV and potential antiviral activity against SARS-CoV-2. Upon oral administration, danoprevir binds to and blocks the activity of HCV NS3/4A protease. This prevents the cleavage and processing of HCV viral proteins leading to the inhibition of HCV replication. Danoprevir may also bind to and block of the activity of SARS-CoV-2 protease. This prevents the cleavage and processing of SARS-CoV-2 viral proteins leading to the inhibition of SARS-CoV-2 replication. NS3/4A, a chymotrypsin-like serine protease, is responsible for cleavage at four sites of the HCV polyprotein to form the viral proteins required for HCV replication. It plays a key role in the HCV viral replication process. HCV infection is associated with the development of hepatocellular carcinoma (HCC). A chymotrypsin-like protease is responsible for cleavage of the SARS-CoV-2 viral polyprotein to form the RNA replicase-transcriptase complex, which plays a key role in the SARS-CoV-2 viral transcription and replication process.
Brand Name: Vulcanchem
CAS No.: 850876-88-9
VCID: VC0548924
InChI: InChI=1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/t22?,23?,27?,28?,35-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6
Molecular Formula: C35H46FN5O9S
Molecular Weight: 731.8 g/mol

Danoprevir

CAS No.: 850876-88-9

Cat. No.: VC0548924

Molecular Formula: C35H46FN5O9S

Molecular Weight: 731.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Danoprevir - 850876-88-9

CAS No. 850876-88-9
Molecular Formula C35H46FN5O9S
Molecular Weight 731.8 g/mol
IUPAC Name [(4R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate
Standard InChI InChI=1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/t22?,23?,27?,28?,35-/m1/s1
Standard InChI Key ZVTDLPBHTSMEJZ-AQUSEVDVSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC1CCCCCC=CC2C[C@]2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6
SMILES CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6
Canonical SMILES CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6
Appearance Solid powder

Chemical and Structural Characteristics

Molecular Architecture

Danoprevir (PubChem CID: 11285588) features a 731.8 g/mol azamacrocycle structure with keratan 6'-sulfate moieties enabling targeted protease inhibition . The compound's peptidomimetic design mimics NS3/4A substrate cleavage sites, incorporating:

  • P1-P1' bis-amino cyclohexylcarbamate for active site anchoring

  • Fluorinated aromatic systems enhancing binding pocket interactions

  • Hydrophobic substituents optimizing cellular permeability

Crystallographic studies reveal a binding energy of -9.8 kcal/mol through hydrogen bonding with catalytic triad residues His57, Asp81, and Ser139 . The 3D conformational flexibility (RMSD 1.2Å in molecular dynamics simulations) permits adaptation to protease variants while maintaining picomolar inhibitory potency.

Physicochemical Properties

Critical pharmacokinetic parameters derived from healthy volunteer studies include:

ParameterValue (Mean ± SD)Administration RouteSource
Cmax (ng/mL)29.7 ± 18.4Oral (100 mg)
Tmax (h)2.0 ± 0.8Oral
AUC0-24 (ng·h/mL)184 ± 92Oral
Protein Binding98.4%In vitro
LogP3.2Calculated

Ritonavir boosting (100 mg co-administration) enhances bioavailability 4.7-fold by inhibiting CYP3A4-mediated metabolism, achieving trough concentrations (C trough,ss) of 0.352 ± 0.247 ng/mL in chronic HCV patients .

Mechanism of Antiviral Action

HCV Protease Inhibition

Danoprevir's primary mechanism involves reversible covalent binding to NS3/4A serine protease:

  • Active Site Occupation: The carbonyl oxygen coordinates with the oxyanion hole (Gly137-Ser139)

  • Covalent Modification: α-Ketoamide group forms hemithioacetal with Ser139 hydroxyl

  • Allosteric Stabilization: Fluoroquinoline moiety induces S2 pocket conformational changes

This triple-action mechanism achieves an IC50 of 0.2 nM against genotype 1b proteases, with 347-fold selectivity over human neutrophil elastase .

Clinical Efficacy in Hepatitis C

Phase 3 Trial Outcomes

The pivotal MANASA trial (NCT03020082) demonstrated:

CohortNSVR12 RateVirologic FailureAE Discontinuation
GT1b Naïve14097.1%0.7%1.4%
GT1a Naïve366.7%33.3%0%

Notably, IL28B CC genotype carriers (89% Chinese cohort) showed 98.6% SVR12 vs 85.7% in non-CC .

Special Populations

Cirrhotic Patients:

  • RUSHMORE trial (NCT01483742): 61.1% SVR24 with danoprevir/mericitabine/ribavirin

  • Child-Pugh B: 37.5% ALT elevation vs 12.1% in non-cirrhotic

Treatment-Experienced:

  • MATTERHORN study: 80.5% SVR24 in prior null responders

  • Q80K polymorphism reduced efficacy to 51.7% (vs 73.9% wild-type)

Resistance Profile and Viral Escape

Primary Resistance Mutations

NS3 protease substitutions emerging under danoprevir pressure:

MutationFold-Change in EC50Clinical Prevalence
D168V41258% breakthrough
R155K22832% relapse
Q80R8919% non-response

Baseline Q80K present in 9.8% GT1a patients confers 6.3-fold resistance .

Cross-Resistance Patterns

DAAsFold-Change vs Danoprevir
Simeprevir0.8
Paritaprevir1.2
Grazoprevir2.7
Glecaprevir3.1

The R155K/D168V double mutant demonstrates pan-protease inhibitor resistance (>1000-fold) , necessitating NS5A inhibitor combinations.

SystemEventIncidence (Danoprevir vs Placebo)
HematologicAnemia28% vs 31%
HepaticALT Elevation6.2% vs 1.1%
ConstitutionalFatigue39% vs 42%
DermatologicRash11% vs 9%

Ritonavir boosting increased hyperbilirubinemia incidence to 14% (Grade 3-4: 2.8%) .

Drug-Drug Interactions

Critical pharmacokinetic interactions:

Concomitant DrugAUC ChangeMechanism
Midazolam↑ 8.2-foldCYP3A4 inhibition
Rosuvastatin↑ 2.1-foldOATP1B1/1B3 inhibition
Escitalopram↓ 39%CYP2D6 induction

Requires dose adjustment for narrow therapeutic index drugs metabolized by CYP3A4/2D6.

Future Directions and Therapeutic Evolution

Interferon-Free Regimens

The EVEREST trial (NCT03020095) demonstrated 100% SVR12 with danoprevir/ravidasvir/ribavirin, eliminating interferon-related AEs . Current development priorities include:

  • Pan-genotypic Combinations: Sofosbuvir/danoprevir trials ongoing

  • Once-Daily Formulations: Nanoemulsion increasing T<sub>1/2</sub> to 15h

  • Resistance Barrier Enhancement: Covalent inhibitors targeting NS3/4A

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